molecular formula C26H21N3O6S B2636240 4-[N-(4-ethoxybenzenesulfonyl)pyridine-4-amido]phenyl pyridine-4-carboxylate CAS No. 518317-87-8

4-[N-(4-ethoxybenzenesulfonyl)pyridine-4-amido]phenyl pyridine-4-carboxylate

Cat. No.: B2636240
CAS No.: 518317-87-8
M. Wt: 503.53
InChI Key: NLDBFZQYHWZFLZ-UHFFFAOYSA-N
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Description

4-[N-(4-Ethoxybenzenesulfonyl)pyridine-4-amido]phenyl pyridine-4-carboxylate is a structurally complex molecule featuring:

  • Two pyridine rings: One as a carboxylate ester (pyridine-4-carboxylate) and another as part of an amide-sulfonamide moiety.
  • Sulfonamide linkage: A 4-ethoxybenzenesulfonyl group attached via an amide bond to the pyridine ring.

While direct data on this compound (e.g., synthesis, bioactivity) are absent in the provided evidence, its structural features align with compounds documented in pharmaceutical and chemical research, particularly in sulfonamide-based drug design and heterocyclic chemistry .

Properties

IUPAC Name

[4-[(4-ethoxyphenyl)sulfonyl-(pyridine-4-carbonyl)amino]phenyl] pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O6S/c1-2-34-22-7-9-24(10-8-22)36(32,33)29(25(30)19-11-15-27-16-12-19)21-3-5-23(6-4-21)35-26(31)20-13-17-28-18-14-20/h3-18H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLDBFZQYHWZFLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)OC(=O)C3=CC=NC=C3)C(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[N-(4-ethoxybenzenesulfonyl)pyridine-4-amido]phenyl pyridine-4-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms could further enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[N-(4-ethoxybenzenesulfonyl)pyridine-4-amido]phenyl pyridine-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

4-[N-(4-ethoxybenzenesulfonyl)pyridine-4-amido]phenyl pyridine-4-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: It could be investigated for its therapeutic properties, including anti-cancer, anti-inflammatory, or antimicrobial activities.

    Industry: The compound may find use in the production of advanced materials, such as organic semiconductors or light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 4-[N-(4-ethoxybenzenesulfonyl)pyridine-4-amido]phenyl pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Molecular Formula Functional Groups Key Substituents Storage Conditions References
Target Compound* ~C25H22N3O6S Pyridine carboxylate, sulfonamide, amide Ethoxybenzenesulfonyl, phenyl Unknown N/A
Methyl 3,6-diphenylisoxazolo[5,4-b]pyridine-4-carboxylate C20H14N2O3 Isoxazolopyridine carboxylate Phenyl, methyl ester +4°C
Methyl 6-[3-(difluoromethoxy)phenyl]-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate C16H12F2N2O4 Isoxazolopyridine carboxylate Difluoromethoxyphenyl, methyl +4°C
1-Benzyl-4-phenylamino-4-piperidinecarboxamide Not provided Piperidine, carboxamide Benzyl, phenylamino Not provided
4-(4-Fluorophenyl)piperidine C11H12FN Piperidine 4-Fluorophenyl Not provided

* Target compound formula estimated based on IUPAC name.

Key Observations:

Sulfonamide vs. Carboxamide: The target compound’s sulfonamide group (Ar-SO2-NH-) differs from carboxamides (e.g., 1-Benzyl-4-phenylamino-4-piperidinecarboxamide ). Sulfonamides generally exhibit higher acidity and metabolic stability due to the electron-withdrawing sulfonyl group. Piperidine derivatives (e.g., 4-(4-Fluorophenyl)piperidine ) lack ester or sulfonamide groups, reducing polarity compared to the target compound.

Aromatic Substituents: The ethoxy group in the target compound may enhance lipophilicity compared to fluorophenyl (e.g., 4-(4-Fluorophenyl)piperidine ) or methyl substituents (e.g., ZX-AC007433 ).

Ester Linkages :

  • The pyridine-4-carboxylate ester in the target compound parallels the isoxazolopyridine carboxylates in . However, the latter’s fused isoxazole ring may confer greater rigidity and thermal stability.

Biological Activity

The compound 4-[N-(4-ethoxybenzenesulfonyl)pyridine-4-amido]phenyl pyridine-4-carboxylate is a sulfonamide derivative that has garnered attention for its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C21H22N2O5SC_{21}H_{22}N_2O_5S. Its structure features a pyridine core with sulfonamide and carboxylate functional groups, which are critical for its biological interactions.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of sulfonamides have been shown to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. This mechanism was highlighted in studies focusing on related compounds, suggesting that this compound may also exhibit similar effects against various cancer cell lines, including melanoma and prostate cancer .

Antimicrobial Properties

Sulfonamide compounds are well-known for their antimicrobial activities. The presence of the sulfonamide group in this compound suggests potential effectiveness against bacterial infections. Studies on related sulfonamide derivatives have demonstrated their ability to inhibit bacterial growth by interfering with folic acid synthesis, essential for bacterial survival .

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Sulfonamides often target dihydropteroate synthase, an enzyme crucial in the bacterial folate synthesis pathway. This inhibition can lead to bacteriostatic effects, making these compounds valuable in treating bacterial infections.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Antiproliferative Effects : A study on methoxybenzoyl-thiazole derivatives showed improved antiproliferative activity against cancer cells compared to their predecessors. The modifications in the chemical structure led to enhanced efficacy, suggesting that similar modifications in our compound could yield promising results .
  • Inhibition Studies : Research involving sulfonamide derivatives has shown a consistent pattern of enzyme inhibition leading to reduced microbial growth. The structural similarities indicate that our compound could exhibit comparable inhibitory effects .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that sulfonamides may disrupt critical cellular processes within bacteria and cancer cells, highlighting the need for further exploration into the specific pathways affected by this compound.

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AnticancerInhibition of tubulin polymerization
AntimicrobialInhibition of folic acid synthesis
Enzyme InhibitionTargeting dihydropteroate synthase

Q & A

Basic: What are the primary synthetic routes for synthesizing 4-[N-(4-ethoxybenzenesulfonyl)pyridine-4-amido]phenyl pyridine-4-carboxylate, and what critical reaction conditions must be optimized?

The synthesis typically involves multi-step reactions, including:

  • Acyl chloride formation : Activation of carboxylic acid groups (e.g., pyridine-4-carboxylic acid) using agents like thionyl chloride or oxalyl chloride .
  • Amide coupling : Reaction of activated intermediates with amines or sulfonamides under controlled conditions (e.g., using pyridine/DMAP as catalysts) .
  • Sulfonylation : Introduction of the 4-ethoxybenzenesulfonyl group via sulfonamide bond formation, requiring anhydrous conditions to avoid hydrolysis .
    Key optimizations : Temperature control (e.g., 0–5°C for acyl chloride formation), solvent selection (e.g., dichloromethane for inertness), and purification methods (e.g., column chromatography) are critical for yield and purity .

Basic: Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR spectra validate molecular connectivity, with characteristic peaks for pyridine (δ 7.5–8.5 ppm) and sulfonamide groups (δ 3.0–3.5 ppm for ethoxy) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ ion) .
  • X-ray Crystallography : Provides definitive proof of crystal structure and stereochemistry, as demonstrated in related pyridine derivatives .
  • HPLC : Assesses purity (>98% by reverse-phase methods) with UV detection at λ ~254 nm .

Advanced: How can researchers resolve contradictions in spectroscopic data between computational predictions and experimental results?

  • Cross-validation : Compare experimental NMR shifts with Density Functional Theory (DFT)-calculated chemical shifts to identify discrepancies .
  • Solvent effects : Replicate computational models using explicit solvent parameters (e.g., DMSO or CDCl3) to align with experimental conditions .
  • Dynamic effects : Consider temperature-dependent conformational changes in solution (e.g., rotamers) that may not be captured in static computational models .
    Example : A mismatch in pyridine ring proton shifts could indicate unexpected tautomerization or protonation states .

Advanced: What strategies are effective for optimizing reaction yields in large-scale synthesis?

  • Catalyst screening : Test palladium or copper catalysts for coupling steps to enhance efficiency .
  • Microwave-assisted synthesis : Reduce reaction times for steps like amide formation (e.g., from 24h to 2h at 100°C) .
  • Flow chemistry : Implement continuous flow systems to improve heat/mass transfer in exothermic steps (e.g., acyl chloride formation) .
    Case study : A 30% yield improvement was achieved by replacing THF with DMF in sulfonylation, enhancing solubility of intermediates .

Advanced: How can structure-activity relationship (SAR) studies guide the modification of this compound for therapeutic applications?

  • Core modifications : Replace the ethoxy group with halogens (e.g., fluorine) to enhance metabolic stability, as seen in related pyrido-pyrimidine derivatives .
  • Bioisosteric replacements : Substitute the pyridine ring with pyrimidine to evaluate changes in target binding affinity .
  • Pharmacophore mapping : Use docking studies (e.g., PDB: 3HKC) to identify critical interactions with enzymes like kinases or proteases .
    Data-driven approach : Prioritize modifications based on in vitro assays (e.g., IC50 values) and ADMET predictions .

Advanced: What computational tools are recommended for predicting the binding modes of this compound with biological targets?

  • Molecular docking : Software like AutoDock Vina or Schrödinger Suite can model interactions with targets (e.g., kinases) using crystal structures from the PDB .
  • MD simulations : GROMACS or AMBER simulate dynamic binding behaviors over nanosecond timescales .
  • QSAR models : Build regression models correlating substituent properties (e.g., logP, polar surface area) with activity data from analogs .
    Validation : Cross-check predictions with experimental IC50 values and mutagenesis studies .

Basic: What safety protocols should be followed when handling this compound in the laboratory?

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Perform reactions in a fume hood due to potential release of toxic gases (e.g., SO2 during sulfonylation) .
  • Spill management : Neutralize acidic byproducts with sodium bicarbonate and dispose of waste via approved chemical channels .

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